molecular formula C7H10N2O2 B12862669 5-Amino-N,N-dimethylfuran-2-carboxamide

5-Amino-N,N-dimethylfuran-2-carboxamide

Katalognummer: B12862669
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: PDUIGMPHHSMZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N,N-dimethylfuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a dimethyl group, and a furan ring, making it a valuable entity in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-dimethylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with N,N-dimethylamine in the presence of coupling reagents. One common method employs microwave-assisted conditions to enhance the reaction efficiency. The reaction is carried out using effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave reactors in industrial settings allows for the rapid synthesis of this compound with high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Amino-N,N-dimethylfuran-2-carboxamide finds applications in multiple scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials

Wirkmechanismus

The mechanism of action of 5-Amino-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors, thereby exerting its therapeutic effects. The furan ring and amino group play crucial roles in binding to the active sites of target proteins, modulating their activity and leading to desired biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide
  • N,N-Dimethylfuran-2-carboxamide
  • Furan-2-carboxamide derivatives

Uniqueness

5-Amino-N,N-dimethylfuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest .

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

5-amino-N,N-dimethylfuran-2-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,8H2,1-2H3

InChI-Schlüssel

PDUIGMPHHSMZDM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC=C(O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.